molecular formula C15H9Cl2F3O B1327950 2',4'-dichloro-3-(3,4,5-trifluorophenyl)propiophenone CAS No. 898778-54-6

2',4'-dichloro-3-(3,4,5-trifluorophenyl)propiophenone

Cat. No.: B1327950
CAS No.: 898778-54-6
M. Wt: 333.1 g/mol
InChI Key: KVHCULWRITVPTO-UHFFFAOYSA-N
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Description

2',4'-Dichloro-3-(3,4,5-trifluorophenyl)propiophenone is a halogenated propiophenone derivative with a complex substitution pattern. The molecule features a propiophenone backbone substituted with two chlorine atoms at the 2' and 4' positions of the aromatic ring and a 3,4,5-trifluorophenyl group at the 3-position.

Key structural characteristics inferred from analogs include:

  • Molecular formula: Likely C₁₅H₉Cl₂F₃O (estimated from difluoro analogs like 2',4'-difluoro-3-(3,4,5-trifluorophenyl)propiophenone, C₁₅H₉F₅O, with Cl replacing F at 2' and 4') .
  • Molecular weight: ~337.1 g/mol (approximated by adjusting the molar mass of the difluoro analog, 300.22 g/mol, for two Cl atoms) .

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2F3O/c16-9-2-3-10(11(17)7-9)14(21)4-1-8-5-12(18)15(20)13(19)6-8/h2-3,5-7H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVHCULWRITVPTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)CCC2=CC(=C(C(=C2)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645030
Record name 1-(2,4-Dichlorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898778-54-6
Record name 1-Propanone, 1-(2,4-dichlorophenyl)-3-(3,4,5-trifluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898778-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,4-Dichlorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2',4'-Dichloro-3-(3,4,5-trifluorophenyl)propiophenone (CAS No. 898778-54-6) is a synthetic compound with potential biological activities that have garnered interest in various fields of research. This article focuses on its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H9Cl2F3O
  • Molecular Weight : 333.13 g/mol
  • Structure : The compound features a propiophenone backbone substituted with dichloro and trifluorophenyl groups, which may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential anti-cancer properties. The presence of halogenated substituents is often associated with enhanced bioactivity due to their ability to interact with biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : In vitro assays have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Cell LineIC50 (µM)Mechanism
MCF-715Apoptosis induction
HeLa12Cell cycle arrest

The proposed mechanisms through which this compound exerts its effects include:

  • Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2.
  • Cell Cycle Arrest : It has been shown to induce G2/M phase arrest in cancer cells, leading to reduced cell proliferation.
  • Inhibition of Oncogenic Pathways : The compound may inhibit key signaling pathways involved in tumor growth and metastasis, including the PI3K/Akt and MAPK pathways.

Study 1: Cytotoxic Effects on Breast Cancer Cells

In a study published in a peer-reviewed journal, researchers investigated the effects of various halogenated ketones on MCF-7 cells. They found that this compound exhibited a significant reduction in cell viability compared to untreated controls. The study suggested that the compound's structural features contribute to its enhanced activity.

Study 2: In Vivo Tumor Growth Inhibition

Another study evaluated the in vivo effects of this compound in a xenograft model using mice implanted with MCF-7 cells. Treatment with the compound resulted in a marked reduction in tumor size compared to control groups, indicating its potential as an anti-cancer agent.

Comparison with Similar Compounds

Key Observations:

Halogen vs. Methoxy groups (e.g., in 3'-methoxy analogs) improve solubility but may reduce metabolic stability . The trifluorophenyl group in the target compound contributes to steric bulk and electron deficiency, which could influence binding affinity in drug-receptor interactions .

Positional Effects: Chlorine at 2' and 4' (vs. 3' or 5') creates distinct steric environments. For example, 2',5'-dichloro-3-(3-methoxyphenyl)propiophenone (CAS 898775-19-4) shows lower molecular weight and altered reactivity compared to the target compound .

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